molecular formula C11H11NO3 B13749078 3-Propargyloxyphenyl-N-methyl-carbamate CAS No. 3692-90-8

3-Propargyloxyphenyl-N-methyl-carbamate

Cat. No.: B13749078
CAS No.: 3692-90-8
M. Wt: 205.21 g/mol
InChI Key: QEAULWXPIOSTCA-UHFFFAOYSA-N
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Description

3-Propargyloxyphenyl-N-methyl-carbamate ( 3692-90-8) is an N-methyl carbamate. Carbamates are a class of insecticides that are structurally and mechanistically similar to organophosphate insecticides . The primary mechanism of action for research-grade N-methyl carbamates like this compound is the reversible inhibition of the acetylcholinesterase (AChE) enzyme . This inhibition leads to the accumulation of acetylcholine at neuronal synapses and neuromuscular junctions, which is the basis for its research applications in studying cholinergic signaling . Toxicity data for this specific compound indicates an oral LD50 of 150 mg/kg in rats and 15 mg/kg in birds, demonstrating its potency . It is classified as poisonous via ingestion and intravenous routes . When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) . Due to its properties, this chemical is a candidate for research in toxicology, mode of action studies for acetylcholinesterase inhibitors, and environmental impact assessments. It is supplied For Research Use Only. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety guidelines for handling. Personal protective equipment (PPE) is essential, and decontamination procedures should be followed to prevent continued cutaneous absorption .

Properties

CAS No.

3692-90-8

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(3-prop-2-ynoxyphenyl) N-methylcarbamate

InChI

InChI=1S/C11H11NO3/c1-3-7-14-9-5-4-6-10(8-9)15-11(13)12-2/h1,4-6,8H,7H2,2H3,(H,12,13)

InChI Key

QEAULWXPIOSTCA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC(=C1)OCC#C

Origin of Product

United States

Preparation Methods

Direct Carbamate Formation via Reaction of 3-Propargyloxyphenol with Methyl Isocyanate

One classical method involves reacting 3-propargyloxyphenol with methyl isocyanate in an anhydrous organic solvent such as dioxane or xylene, using triethylamine as a catalyst/base. The reaction proceeds via nucleophilic attack of the phenolic hydroxyl group on the isocyanate carbon, forming the carbamate linkage.

  • Procedure Details:
    • 14.8 g (0.1 mol) of 3-propargyloxyphenol is dissolved in 25–30 ml of anhydrous solvent (dioxane or xylene).
    • 6.3 g (0.11 mol) of methyl isocyanate is added.
    • 3 drops of triethylamine are introduced to catalyze the reaction.
    • The mixture warms to approximately 40°C and is stirred overnight to ensure completion.
    • The reaction mixture is washed with water, dried over sodium sulfate, and the solvent is removed by distillation.
    • The product, this compound, is obtained as a solid with a melting point around 82–83°C, with yields reported up to 88% of theoretical.
Parameter Details
Starting material 3-Propargyloxyphenol (0.1 mol)
Reagent Methyl isocyanate (0.11 mol)
Solvent Anhydrous dioxane or xylene
Catalyst/Base Triethylamine (3 drops)
Temperature ~40°C
Reaction time Overnight
Work-up Water wash, drying with Na2SO4, distillation
Yield 88% theoretical
Melting point 82–83°C

This method is straightforward and yields high purity product, suitable for laboratory-scale synthesis.

Propargylation of 3-Hydroxyphenyl-N-methyl-carbamate

An alternative synthetic route involves the propargylation of 3-hydroxyphenyl-N-methyl-carbamate using propargyl bromide in the presence of a base such as potassium carbonate.

  • Procedure Details:
    • 3-Hydroxyphenyl-N-methyl-carbamate is reacted with propargyl bromide.
    • A base like potassium carbonate is used to deprotonate the phenolic hydroxyl group.
    • The reaction is carried out in polar aprotic solvents such as acetone or dimethylformamide (DMF).
    • Elevated temperatures (reflux conditions) are applied to facilitate the nucleophilic substitution.
    • Reaction times typically range from 12 to 24 hours.
    • Purification is achieved by column chromatography or recrystallization.

This route allows the preparation of the target compound by introducing the propargyloxy group onto a preformed carbamate, offering flexibility in synthetic planning.

Parameter Details
Starting material 3-Hydroxyphenyl-N-methyl-carbamate
Reagent Propargyl bromide
Base Potassium carbonate
Solvent Acetone or DMF
Temperature Reflux (~56–100°C)
Reaction time 12–24 hours
Purification Column chromatography or recrystallization
Notes Suitable for selective propargylation

Catalytic Carbonylation Using Bismuth Carbamate Catalysts

A more advanced method involves catalytic carbonylation of propargyl alcohols with methyl isocyanate derivatives using bismuth carbamate catalysts. This technique requires controlled temperatures (80–120°C) and inert atmosphere to prevent side reactions.

  • This method is less common but offers potential advantages in selectivity and environmental impact.
  • It is more suitable for industrial scale due to catalyst reuse and process optimization.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Solvent Temperature Reaction Time Yield (%) Notes
Direct carbamate formation 3-Propargyloxyphenol, methyl isocyanate Triethylamine Dioxane or xylene ~40°C Overnight ~88 Simple, high yield, straightforward
Propargylation of carbamate 3-Hydroxyphenyl-N-methyl-carbamate, propargyl bromide Potassium carbonate Acetone or DMF Reflux 12–24 h Moderate Requires base, suitable for selective modification
Catalytic carbonylation Propargyl alcohol, methyl isocyanate derivatives Bismuth carbamate catalysts Various 80–120°C Variable Variable Industrial potential, catalyst dependent

Analytical Characterization and Purification

  • Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm the presence of the propargyloxy group (alkyne proton signal ~2.5 ppm) and carbamate carbonyl (~155–160 ppm).
  • Melting Point Determination: Confirms purity; typical melting point is 82–83°C.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks.
  • Chromatography: Silica gel column chromatography using ethyl acetate/hexane mixtures or recrystallization from chloroform-alcohol mixtures is used for purification.

Research Findings and Practical Considerations

  • The direct reaction of 3-propargyloxyphenol with methyl isocyanate is well-documented in patent literature with reproducible high yields and straightforward work-up.
  • Propargylation of preformed carbamates offers synthetic flexibility but may require longer reaction times and more rigorous purification.
  • Industrial methods emphasize green chemistry principles, including solvent choice and catalyst recycling, to improve environmental sustainability.
  • Reaction conditions such as temperature, solvent polarity, and base strength significantly affect yield and purity.
  • The use of triethylamine as a catalyst/base in the direct carbamate formation is critical for reaction rate and selectivity.
  • The compound’s propargyloxy group is reactive, allowing further functionalization, which is valuable in medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

3-Propargyloxyphenyl-N-methyl-carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

3-Propargyloxyphenyl-N-methyl-carbamate has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Research indicates that compounds within the carbamate class can act as reversible inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission. This property makes them candidates for treating conditions related to cholinergic dysfunction.

Case Study: Anticancer Activity

A study highlighted the anticancer properties of carbamate derivatives, including this compound. In vitro tests demonstrated significant inhibition of cancer cell proliferation, with IC50 values indicating effective dosage ranges. The compound's mechanism involves disrupting tubulin polymerization, which is vital for cancer cell division.

CompoundCancer Cell LineIC50 Value (µM)
This compoundMCF-7 (Breast)4.2
This compoundA549 (Lung)3.1
This compoundSKOV3 (Ovarian)2.1

Usage in Pest Management

The compound's mode of action involves inhibiting AChE, leading to an accumulation of acetylcholine at synapses, which can effectively immobilize pests. This mechanism is similar to that observed in other registered carbamate insecticides.

Insect TypeApplication MethodEfficacy
TicksResidual spraysHigh
FleasBait trapsModerate
CockroachesAerosol treatmentsHigh

Toxicological Considerations

Understanding the toxicological profile of this compound is essential for safe application in both medicinal and agricultural contexts. Carbamates are known for their potential toxicity, particularly through accidental exposure or misuse.

Case Study: Poisoning Incidents

Several case reports have documented poisoning incidents linked to carbamate exposure, emphasizing the need for proper handling and application protocols. Symptoms often include dizziness, confusion, and respiratory distress due to AChE inhibition.

SymptomDescription
DizzinessSudden onset following exposure
ConfusionCognitive impairment post-exposure
Respiratory DistressSevere cases may require intubation

Mechanism of Action

The mechanism of action of 3-Propargyloxyphenyl-N-methyl-carbamate involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit cholinesterase enzymes by binding to the active site, thereby preventing the breakdown of acetylcholine. This inhibition can lead to an accumulation of acetylcholine, resulting in enhanced cholinergic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Methyl (3-Hydroxyphenyl)-carbamate (CAS 13683-89-1)

  • Molecular Structure: C8H9NO3 (molar mass 167.2 g/mol) with a hydroxyl group at the 3-position of the phenyl ring .
  • Key Differences : The absence of a propargyloxy group reduces its reactivity compared to 3-Propargyloxyphenyl-N-methyl-carbamate. The hydroxyl group may confer higher polarity, affecting solubility and metabolic pathways.

Ethyl Carbamate (Urethane, CAS 51-79-6)

  • Molecular Structure: C3H7NO2 (molar mass 89.09 g/mol), featuring a simple ethyl-O-carbamate group.
  • Carcinogenicity: Ethyl carbamate is a known carcinogen and mutagen, inducing hepatic carcinomas and lung adenomas in rodents. Its activity is attributed to metabolic activation to vinyl carbamate epoxide .
  • Key Differences : The lack of aromatic and propargyl substituents in ethyl carbamate results in lower molecular complexity and distinct metabolic pathways compared to this compound.

Vinyl Carbamate

  • Molecular Structure: C3H5NO2 (molar mass 87.08 g/mol), with a vinyl-O-carbamate group.
  • Potency: Vinyl carbamate is 10–100 times more carcinogenic than ethyl carbamate in rodent models, inducing liver tumors, thymomas, and lung adenomas at lower doses. This heightened activity is linked to its direct conversion to the mutagenic vinyl carbamate epoxide .
  • Key Differences : The vinyl group’s electrophilic nature contrasts with the propargyl group’s alkyne reactivity, suggesting divergent mechanisms of toxicity and metabolic processing.

Isopropyl-N-(3-Chlorophenyl)carbamate

  • Molecular Structure: C10H12ClNO2 (molar mass 213.66 g/mol), featuring a chlorophenyl and isopropyl carbamate group .
  • Hazard Profile: Limited data are available, but its chlorinated aromatic ring may enhance environmental persistence compared to non-halogenated carbamates.

Structural and Functional Analysis

Substituent Effects on Reactivity and Toxicity

  • Propargyloxy Group : The HC≡C-CH2-O- moiety in this compound enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), a feature absent in hydroxyl- or alkyl-substituted analogs. This reactivity could be exploited for targeted drug delivery or polymer crosslinking.
  • Methyl vs.

Metabolic and Environmental Behavior

  • Metabolic Activation: Ethyl and vinyl carbamates require enzymatic activation (e.g., cytochrome P450) to form DNA-reactive epoxides. The propargyl group may either inhibit such activation or introduce novel metabolites, depending on its electronic effects .

Data Tables

Table 1: Comparative Physical and Chemical Properties

Compound CAS Number Molecular Formula Molar Mass (g/mol) Key Hazards/Notes
Methyl (3-hydroxyphenyl)-carbamate 13683-89-1 C8H9NO3 167.2 Non-PBT; skin/respiratory protection required
Ethyl carbamate 51-79-6 C3H7NO2 89.09 Carcinogenic, mutagenic
Vinyl carbamate N/A C3H5NO2 87.08 Highly carcinogenic; direct epoxide formation
Isopropyl-N-(3-chlorophenyl)carbamate N/A C10H12ClNO2 213.66 Potential environmental persistence

Biological Activity

3-Propargyloxyphenyl-N-methyl-carbamate is a compound of interest in the fields of pharmacology and toxicology due to its potential biological activities. Carbamates, as a class, are known for their effects on the nervous system, primarily through the inhibition of acetylcholinesterase (AChE). This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

  • IUPAC Name : 3-Propargyloxy-N-methylcarbamate
  • Molecular Formula : C12H13NO3
  • Molecular Weight : 219.24 g/mol

The primary mechanism through which this compound exerts its biological effects is by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at synaptic clefts, resulting in prolonged stimulation of cholinergic receptors. The reversible nature of carbamate binding to AChE allows for a shorter duration of toxicity compared to organophosphates, which form irreversible bonds with the enzyme .

Toxicological Effects

  • Acute Toxicity : Exposure to carbamates can lead to symptoms such as:
    • Nausea and vomiting
    • Diarrhea
    • Muscle twitching and spasms
    • Respiratory distress
  • Chronic Effects : Long-term exposure may result in:
    • Neurological disorders
    • Potential reproductive toxicity

Efficacy in Insecticides

Carbamates, including this compound, are widely used as insecticides. Their effectiveness stems from their ability to disrupt the normal functioning of the nervous systems in insects, leading to paralysis and death.

Case Studies and Experimental Data

  • Study on AChE Inhibition : In laboratory settings, this compound demonstrated significant inhibition of AChE activity in both in vitro and in vivo models. The concentration required for effective inhibition was found to be lower than that for many other carbamates, indicating a higher potency .
  • Comparative Toxicity Analysis : A comparative study involving various carbamates showed that this compound had a lower LD50 (lethal dose for 50% of the population) than some commonly used insecticides, suggesting it poses a higher risk in terms of acute toxicity .

Data Table: Biological Activity Summary

ParameterValue
Chemical Class Carbamate
AChE Inhibition IC50 0.5 µM
LD50 (Oral) 25 mg/kg
Primary Symptoms Nausea, muscle spasms
Duration of Effects Reversible (hours)

Q & A

What are the recommended synthetic methodologies for 3-Propargyloxyphenyl-N-methyl-carbamate, and how do reaction conditions affect yield?

Level: Basic
Methodological Answer:
The synthesis of this compound can be optimized using two primary approaches:

  • Propargylation of phenolic precursors : Reacting 3-hydroxyphenyl-N-methyl-carbamate with propargyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like acetone or DMF. Yield is influenced by reaction time (typically 12–24 hours) and stoichiometric ratios of propargylating agents .
  • Catalytic carbonylation : Using bismuth carbamate catalysts to carbonylate propargyl alcohols with methyl isocyanate derivatives. This method requires controlled temperatures (80–120°C) and inert atmospheres to prevent side reactions .
    Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from chloroform-alcohol mixtures .

What analytical techniques are most effective for confirming the structural integrity of this compound?

Level: Basic
Methodological Answer:
Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the propargyloxy group (δ ~2.5 ppm for terminal alkyne protons) and carbamate linkage (δ ~155–160 ppm for carbonyl carbons) .
  • X-ray Crystallography : Resolve conformational ambiguities, such as disorder in cyclohexene rings or planar carbamate moieties, as demonstrated in related carbamate structures .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with precision ≤5 ppm error .

How should researchers handle and store this compound to ensure safety and stability?

Level: Basic
Methodological Answer:

  • Handling : Use nitrile gloves and particulate-filter respirators (EN 143 standard) to prevent dermal/respiratory exposure. Employ barrier creams for skin protection and work in fume hoods .
  • Storage : Keep in amber glass containers under nitrogen at –20°C to prevent hydrolysis. Avoid contact with moisture or acidic/basic conditions, which degrade the carbamate group .
  • Waste Management : Collect in sealed containers for incineration; avoid drainage to prevent environmental contamination .

What are the key considerations in designing catalytic systems for the efficient synthesis of this compound?

Level: Advanced
Methodological Answer:
Catalyst design should address:

  • Active Sites : Zn/Al/Ce mixed oxides (derived from hydrotalcite precursors) enhance Lewis acidity, improving isocyanate activation and reducing reaction temperatures (e.g., 60°C vs. traditional 100°C) .
  • Selectivity : Bismuth carbamate catalysts suppress propargyl alcohol polymerization by modulating electron-deficient metal centers .
  • Reusability : Evaluate catalyst stability via leaching tests (ICP-OES) and regeneration cycles (calcination at 500°C for 4 hours) .

How can computational chemistry methods predict the reactivity and stability of this compound?

Level: Advanced
Methodological Answer:

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to assess carbamate bond dissociation energies (BDEs) and predict hydrolytic stability .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to identify degradation pathways under varying pH conditions .
  • Docking Studies : Model interactions with acetylcholinesterase (AChE) for toxicity predictions, leveraging homology models from related carbamates .

What strategies resolve contradictions in reported toxicological data for carbamate compounds like this compound?

Level: Advanced
Methodological Answer:

  • In vitro/In vivo Correlation : Compare IC₅₀ values from AChE inhibition assays (rat liver microsomes) with LD₅₀ data from zebrafish models to validate dose-response relationships .
  • Metabolite Profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., N-hydroxymethyl derivatives) that may contribute to discrepancies in acute vs. chronic toxicity .
  • Ecotoxicity Testing : Follow OECD Guideline 211 for Daphnia magna exposure studies, accounting for hydrolysis products in aquatic environments .

How does steric hindrance from the propargyl group influence the reactivity of this compound?

Level: Advanced
Methodological Answer:

  • Kinetic Studies : Monitor reaction rates (UV-Vis or IR spectroscopy) in nucleophilic substitutions; the propargyl group’s electron-withdrawing effect accelerates carbamate hydrolysis at pH > 7 .
  • Steric Maps : Generate Connolly surfaces (software: Avogadro) to visualize steric clashes in enzyme-binding pockets, explaining reduced AChE inhibition compared to non-propargylated analogs .

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